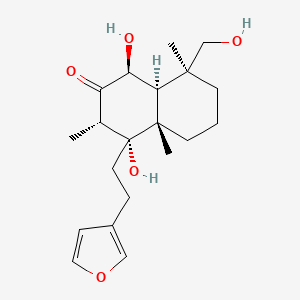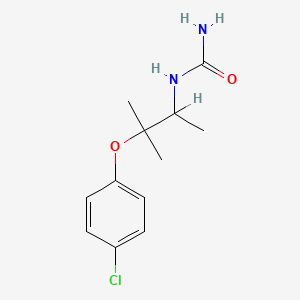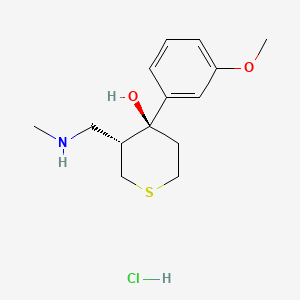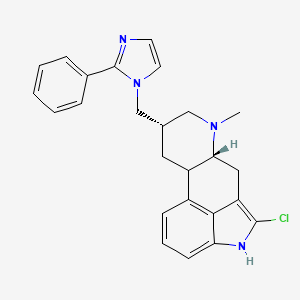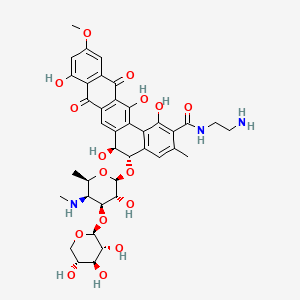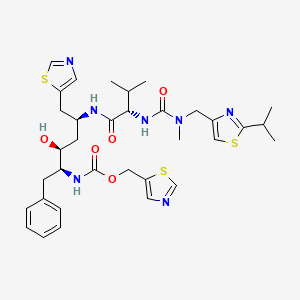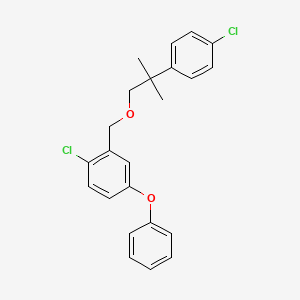
Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- is an organic compound with a complex structure It consists of a benzene ring substituted with chlorine, phenoxy, and a propoxy group containing a chlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with various electrophiles. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process might include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-2-(chloromethyl)-: Similar structure but lacks the propoxy and phenoxy groups.
1-Chloro-2-ethynylbenzene: Contains an ethynyl group instead of the propoxy and phenoxy groups.
4-Chlorobenzyl chloride: Similar but with different substitution patterns on the benzene ring.
Uniqueness
Benzene, 1-chloro-2-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-4-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both chlorine and phenoxy groups, along with the propoxy moiety, makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
83492-88-0 |
|---|---|
Fórmula molecular |
C23H22Cl2O2 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
1-chloro-2-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-4-phenoxybenzene |
InChI |
InChI=1S/C23H22Cl2O2/c1-23(2,18-8-10-19(24)11-9-18)16-26-15-17-14-21(12-13-22(17)25)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
Clave InChI |
SBOXLEYOAFOTAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=C(C=CC(=C1)OC2=CC=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




